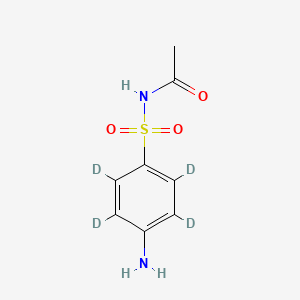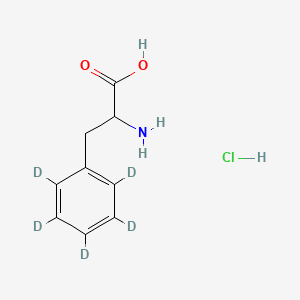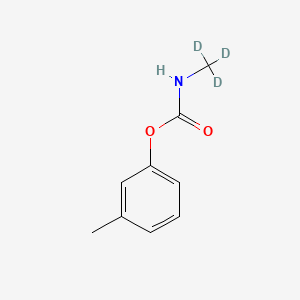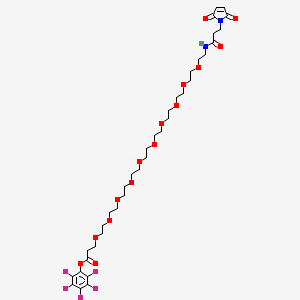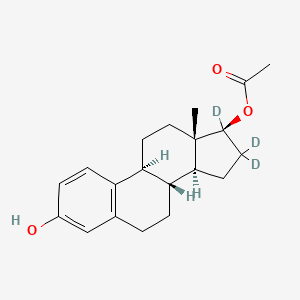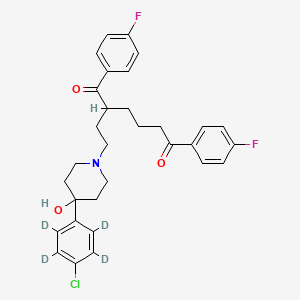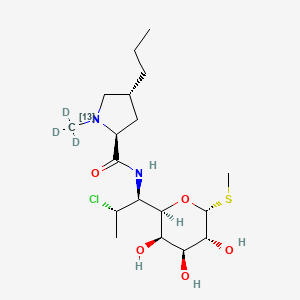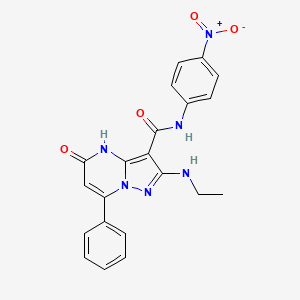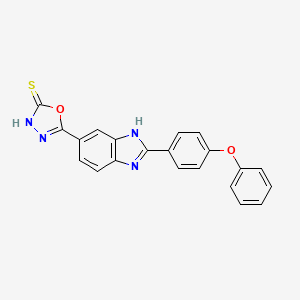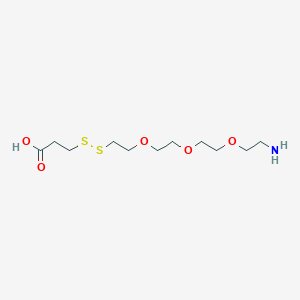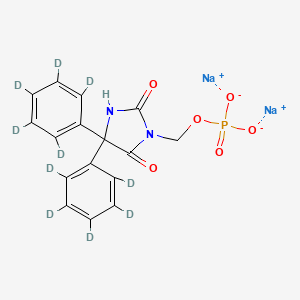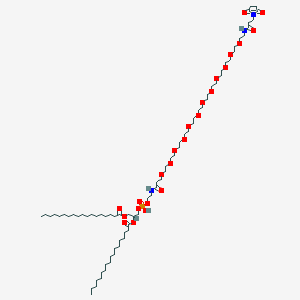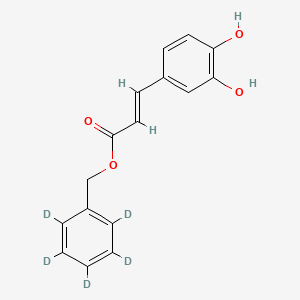
(2,3,4,5,6-pentadeuteriophenyl)methyl (E)-3-(3,4-dihydroxyphenyl)prop-2-enoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2,3,4,5,6-pentadeuteriophenyl)methyl (E)-3-(3,4-dihydroxyphenyl)prop-2-enoate is a deuterated derivative of a phenylpropanoid ester. This compound is characterized by the presence of five deuterium atoms on the phenyl ring and a conjugated system involving a 3,4-dihydroxyphenyl group and a prop-2-enoate moiety. Deuterium substitution is often used to study reaction mechanisms and metabolic pathways due to the isotope’s unique properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2,3,4,5,6-pentadeuteriophenyl)methyl (E)-3-(3,4-dihydroxyphenyl)prop-2-enoate typically involves the following steps:
Deuteration of Benzene: Benzene is subjected to deuterium exchange reactions to replace hydrogen atoms with deuterium, resulting in pentadeuteriobenzene.
Formation of Benzyl Alcohol: Pentadeuteriobenzene is then converted to (2,3,4,5,6-pentadeuteriophenyl)methanol through a Friedel-Crafts alkylation reaction.
Esterification: The final step involves the esterification of (2,3,4,5,6-pentadeuteriophenyl)methanol with (E)-3-(3,4-dihydroxyphenyl)prop-2-enoic acid under acidic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and automated systems would enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
(2,3,4,5,6-pentadeuteriophenyl)methyl (E)-3-(3,4-dihydroxyphenyl)prop-2-enoate can undergo various chemical reactions, including:
Oxidation: The dihydroxyphenyl group can be oxidized to form quinones.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The deuterium atoms on the phenyl ring can be replaced by other substituents through electrophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine (Br2) or nitric acid (HNO3).
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and other reduced forms.
Substitution: Various substituted phenyl derivatives depending on the substituent introduced.
Wissenschaftliche Forschungsanwendungen
(2,3,4,5,6-pentadeuteriophenyl)methyl (E)-3-(3,4-dihydroxyphenyl)prop-2-enoate has several applications in scientific research:
Chemistry: Used as a probe to study reaction mechanisms and isotope effects.
Biology: Employed in metabolic studies to trace the pathways of phenylpropanoid metabolism.
Medicine: Investigated for its potential antioxidant and anti-inflammatory properties.
Industry: Utilized in the synthesis of deuterated pharmaceuticals and other specialty chemicals.
Wirkmechanismus
The mechanism of action of (2,3,4,5,6-pentadeuteriophenyl)methyl (E)-3-(3,4-dihydroxyphenyl)prop-2-enoate involves its interaction with various molecular targets:
Antioxidant Activity: The dihydroxyphenyl group can scavenge free radicals, reducing oxidative stress.
Enzyme Inhibition: The compound may inhibit enzymes involved in oxidative pathways, thereby exerting anti-inflammatory effects.
Metabolic Pathways: Deuterium substitution can alter the metabolic fate of the compound, providing insights into metabolic processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Trifluorotoluene: An organic compound with similar applications in organic synthesis and as a solvent.
Other Deuterated Phenylpropanoids: Compounds with similar structures but different deuterium substitution patterns.
Uniqueness
(2,3,4,5,6-pentadeuteriophenyl)methyl (E)-3-(3,4-dihydroxyphenyl)prop-2-enoate is unique due to its specific deuterium substitution, which provides distinct advantages in studying isotope effects and metabolic pathways. Its combination of antioxidant and potential therapeutic properties also sets it apart from other similar compounds.
Eigenschaften
Molekularformel |
C16H14O4 |
|---|---|
Molekulargewicht |
275.31 g/mol |
IUPAC-Name |
(2,3,4,5,6-pentadeuteriophenyl)methyl (E)-3-(3,4-dihydroxyphenyl)prop-2-enoate |
InChI |
InChI=1S/C16H14O4/c17-14-8-6-12(10-15(14)18)7-9-16(19)20-11-13-4-2-1-3-5-13/h1-10,17-18H,11H2/b9-7+/i1D,2D,3D,4D,5D |
InChI-Schlüssel |
WWVKQTNONPWVEL-JZLLMNGMSA-N |
Isomerische SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])COC(=O)/C=C/C2=CC(=C(C=C2)O)O)[2H])[2H] |
Kanonische SMILES |
C1=CC=C(C=C1)COC(=O)C=CC2=CC(=C(C=C2)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


